molecular formula C12H12O3 B2647655 (E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid CAS No. 2253644-43-6

(E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid

Cat. No.: B2647655
CAS No.: 2253644-43-6
M. Wt: 204.225
InChI Key: QLZPDSBDODNMSS-DUXPYHPUSA-N
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Description

(E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid is an organic compound that belongs to the class of isochromenes. Isochromenes are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. This compound features a conjugated system, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

(E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid typically involves the condensation of 3,4-dihydro-1H-isochromen-7-carbaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product. The reaction conditions usually involve refluxing the mixture in ethanol for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Isochromene derivatives: Compounds like 3,4-dihydro-1H-isochromen-1-one share a similar core structure and exhibit comparable biological activities.

    Coumarins: These compounds also contain a benzopyran ring system and are known for their diverse pharmacological properties.

Uniqueness

(E)-3-(3,4-Dihydro-1H-isochromen-7-yl)prop-2-enoic acid is unique due to its specific substitution pattern and the presence of a conjugated double bond, which imparts distinct chemical reactivity and biological activity compared to other isochromene derivatives.

Properties

IUPAC Name

(E)-3-(3,4-dihydro-1H-isochromen-7-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c13-12(14)4-2-9-1-3-10-5-6-15-8-11(10)7-9/h1-4,7H,5-6,8H2,(H,13,14)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZPDSBDODNMSS-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1C=CC(=C2)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC2=C1C=CC(=C2)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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